molecular formula C11H13FO3 B15318708 Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate

Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate

Cat. No.: B15318708
M. Wt: 212.22 g/mol
InChI Key: VKEWRBOXFXHPOQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate is a synthetic organic compound characterized by a propanoate backbone with a hydroxyl group at position 2 and a substituted phenyl ring (4-fluoro-2-methylphenyl) at position 2. The methyl ester group enhances its stability and lipophilicity, making it suitable for pharmaceutical and chemical research applications.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13FO3/c1-7-5-9(12)4-3-8(7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3

InChI Key

VKEWRBOXFXHPOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification

The most direct route to Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate involves Fischer esterification of 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoic acid with methanol. In a representative procedure, the carboxylic acid is dissolved in excess methanol, and a catalytic amount of concentrated sulfuric acid (0.5–1.0 mol%) is added. The reaction mixture is refluxed at 65–70°C for 6–12 hours, with water removal via a Dean-Stark trap to shift equilibrium toward ester formation. Post-reaction, the mixture is neutralized with sodium bicarbonate, and the ester is extracted using ethyl acetate. Solvent evaporation under reduced pressure yields the crude product, which is further purified via recrystallization from petroleum ether or column chromatography. Typical yields range from 80–87%, depending on the purity of the starting acid.

Transesterification of Activated Esters

An alternative method employs transesterification of a more reactive ester, such as the ethyl or benzyl derivative, with methanol. For instance, ethyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate is combined with methanol in the presence of sodium methoxide (NaOMe) at 60°C. The alkoxide ion facilitates nucleophilic acyl substitution, replacing the ethoxy group with methoxy. This method avoids the use of strong acids and is preferable for acid-sensitive substrates. Yields up to 75% have been reported, though the requirement for pre-synthesized ethyl esters adds synthetic overhead.

Stepwise Synthesis from Aromatic Precursors

A multi-step approach begins with 4-fluoro-2-methylbenzaldehyde. Through a crossed-aldol reaction with pyruvic acid, 3-(4-fluoro-2-methylphenyl)-2-oxopropanoic acid is formed. Subsequent stereoselective reduction of the ketone group using sodium borohydride (NaBH4) in methanol yields the 2-hydroxypropanoic acid intermediate. Final esterification with methanol under acidic conditions completes the synthesis. This route is advantageous for introducing chirality, as enzymatic reduction (e.g., using alcohol dehydrogenases) can produce enantiomerically pure hydroxy intermediates.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and efficiency. Continuous flow reactors enable precise control over reaction parameters, minimizing side reactions. In one setup, 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoic acid and methanol are pumped into a packed-bed reactor containing solid acid catalysts (e.g., Amberlyst-15). Temperatures of 70–80°C and residence times of 30–60 minutes achieve conversions exceeding 90%. The effluent is neutralized inline, and the ester is separated via liquid-liquid extraction.

Purification and Isolation

Crude ester mixtures are purified using fractional distillation under vacuum (boiling point: 112–115°C at 15 mmHg). For pharmaceutical-grade material, additional crystallization from heptane/toluene mixtures removes trace impurities. Purity is verified via HPLC (≥99.5%) and NMR spectroscopy.

Biocatalytic Approaches

Recent advances explore enzymatic esterification as a sustainable alternative. Lipases from Candida antarctica (CAL-B) immobilized on mesoporous silica catalyze the reaction between 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoic acid and methanol in solvent-free systems. At 45°C and 200 rpm, conversions reach 88% over 24 hours. This method avoids acidic waste and is ideal for heat-sensitive substrates.

Reaction Optimization and Conditions

Catalytic Systems Comparison

Catalyst Temperature (°C) Time (h) Yield (%)
H2SO4 70 8 85
Amberlyst-15 80 1 92
CAL-B lipase 45 24 88

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate acid-catalyzed esterification but complicate purification. Non-polar solvents (toluene) improve phase separation but require higher temperatures.

Comparative Analysis of Methods

Acid-catalyzed esterification offers simplicity and high yields but generates acidic waste. Biocatalytic methods are greener but slower. Industrial flow systems balance efficiency and scalability, though capital costs are higher.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(4-fluoro-2-methylphenyl)-2-oxopropanoate.

    Reduction: 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanol.

    Substitution: 3-(4-methoxy-2-methylphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s key structural features are compared with related derivatives (Table 1):

Table 1: Structural and Functional Comparison of Selected Propanoate Derivatives

Compound Name Substituents on Phenyl Ring Ester Group Biological Activity Molecular Weight (g/mol) Source/Application
Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate 4-fluoro, 2-methyl Methyl Not explicitly reported ~212.2 (calculated) Supplier data
Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate 3,4-dihydroxybenzoyl, 4,5-dihydroxy Methyl Anti-tuberculosis ~388.3 (calculated) Ranunculus ternatus
Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate 3,4-dihydroxy Isopropyl Anti-inflammatory (ALI attenuation) ~256.3 (calculated) Salvia miltiorrhiza
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate 4-hydroxyphenyl, enoylamino Methyl Anti-cytokine (IL-6/NF-κB inhibition) ~343.4 (calculated) Synthetic (anti-inflammatory)
Key Observations:
  • Substituent Effects :

    • The 4-fluoro-2-methylphenyl group in the target compound enhances electronegativity and steric hindrance compared to hydroxylated phenyl derivatives (e.g., 3,4-dihydroxy in ). This likely improves metabolic stability and membrane permeability but may reduce polar interactions with biological targets.
    • Hydroxyl groups in analogs (e.g., ) confer higher solubility in aqueous environments but increase susceptibility to oxidative degradation.
  • Ester Group Influence :

    • Methyl esters (target compound and ) are more lipophilic than isopropyl esters (), affecting bioavailability and tissue distribution.

Biological Activity

Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

Molecular Formula : C₁₀H₁₁F O₃
Molar Mass : Approximately 192.19 g/mol
Functional Groups : Hydroxy group, fluoro-substituted phenyl group, and ester functionality.

The presence of the fluorine atom on the phenyl ring alters the compound's electronic properties, enhancing its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antibacterial activity against various microorganisms. For instance, studies have shown that it can inhibit the growth of specific bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism may involve:

  • Enzyme Inhibition : The compound likely interacts with enzymes critical for bacterial survival.
  • Cell Membrane Disruption : Its lipophilic nature may allow it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal promising results. The following mechanisms are hypothesized:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as acetylcholinesterase and other metabolic pathways.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
Methyl 3-(4-chlorophenyl)-2-hydroxypropanoateC₁₀H₁₁ClO₃Chlorine instead of fluorine; different reactivity
Methyl 3-(4-bromophenyl)-2-hydroxypropanoateC₁₀H₁₁BrO₃Bromine enhances reactivity; potential for higher biological activity
Methyl 3-(4-methylphenyl)-2-hydroxypropanoateC₁₀H₁₂O₃Methyl substitution alters electronic properties; differing biological effects

This table illustrates how variations in halogen substitution can affect the biological activity and reactivity of these compounds.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on various derivatives of hydroxypropanoates demonstrated that those with halogen substitutions exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts. This compound was among those showing significant inhibition against Gram-positive and Gram-negative bacteria.
  • Anticancer Activity Research : In vitro studies have indicated that this compound can reduce cell viability in several cancer cell lines. The IC50 values for these effects were determined through dose-response assays, revealing a concentration-dependent response indicative of its potential as an anticancer agent.

Q & A

Q. What are the optimized synthetic routes for Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves esterification of 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Key steps include:

  • Substituted phenyl precursor preparation : Bromination or fluorination of 2-methylphenol derivatives, followed by coupling to a propanoate backbone via Friedel-Crafts alkylation or nucleophilic substitution .
  • Esterification : Use of methanol with catalytic acid, optimized at 60–80°C for 6–8 hours to avoid racemization of the chiral hydroxyl center .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.

Critical factors affecting yield include solvent polarity (DMF enhances coupling efficiency), temperature control (prevents ester hydrolysis), and stoichiometric ratios (excess methanol drives esterification). Competing side reactions, such as over-oxidation of the hydroxyl group, are mitigated using inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for the methyl ester (δ 3.6–3.8 ppm), aromatic protons (δ 6.8–7.2 ppm, split due to fluorine coupling), and hydroxyl (δ 5.2 ppm, broad) .
    • ¹³C NMR : Confirms ester carbonyl (δ 170–175 ppm) and quaternary carbons in the aromatic ring.
  • IR Spectroscopy : Peaks at ~3400 cm⁻¹ (O-H stretch), 1720 cm⁻¹ (ester C=O), and 1250 cm⁻¹ (C-F) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 242.08 (calculated for C₁₁H₁₂FO₃). Fragmentation patterns confirm loss of –OCH₃ (44 Da) and –F (19 Da) .

Q. How does the compound’s hydroxyl group influence its chemical reactivity?

Answer: The 2-hydroxy group participates in:

  • Intramolecular hydrogen bonding with the ester carbonyl, stabilizing the molecule and reducing hydrolysis rates .
  • Oxidation : Under mild conditions (e.g., pyridinium chlorochromate), it forms a ketone derivative. Strong oxidants (KMnO₄) may degrade the aromatic ring .
  • Ester hydrolysis : Accelerated in basic conditions (e.g., NaOH/EtOH) via nucleophilic attack on the carbonyl, yielding the carboxylic acid. Acidic hydrolysis requires prolonged heating (reflux with HCl) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound?

Answer: Discrepancies in bioactivity data (e.g., anti-inflammatory vs. inactive results) often arise from:

  • Purity variations : Impurities (e.g., unreacted precursors) can skew assays. Rigorous characterization via HPLC (C18 column, 0.1% TFA/ACN gradient) and spiking with reference standards (e.g., ) is critical .
  • Assay conditions : Differences in cell lines (THP-1 vs. RAW264.7) or serum concentrations alter activity. Standardize protocols using validated models (e.g., NF-κB inhibition in LPS-stimulated macrophages) .
  • Stereochemical purity : The chiral hydroxyl center’s configuration (R/S) affects target binding. Use chiral HPLC (Chiralpak AD-H column) to confirm enantiomeric excess .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

Modification Impact on Activity Reference
Fluorine substitution Enhances metabolic stability and lipophilicity
Methyl group (2-position) Steric hindrance modulates enzyme binding
Ester vs. carboxylic acid Increased cell permeability (ester) vs. target affinity (acid)

Q. Methodology :

  • Synthesize analogs (e.g., 4-chloro or 4-methoxy derivatives) and test in enzyme inhibition assays (e.g., COX-2 ELISA).
  • Computational docking (AutoDock Vina) predicts interactions with inflammatory targets (e.g., IL-6 receptor) .

Q. What role do computational models play in understanding this compound’s mechanism of action?

Answer:

  • Molecular Dynamics (MD) Simulations : Reveal stability of hydrogen bonds between the hydroxyl group and catalytic residues (e.g., Ser530 in COX-2) .
  • QSAR Models : Correlate logP values (2.8–3.5) with anti-inflammatory IC₅₀ data to predict bioactivity of untested analogs .
  • Docking Studies : Identify potential off-target interactions (e.g., cytochrome P450 enzymes) to assess toxicity risks .

Q. How does enantiomeric purity affect pharmacological profiles, and what methods ensure stereochemical control?

Answer:

  • (R)-Enantiomer : Often shows higher affinity for targets like 5-lipoxygenase (5-LOX) due to optimal spatial alignment .
  • Synthesis Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases in biphasic systems) .
  • Analytical Validation : Chiral HPLC (Daicel CHIRALCEL OD-H, hexane/isopropanol) confirms >99% ee .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Reaction Exotherms : Fluorination steps (e.g., using Selectfluor®) require controlled cooling to prevent decomposition.
  • Purification at Scale : Replace column chromatography with crystallization (optimize solvent ratios using ternary phase diagrams) .
  • Regulatory Compliance : Monitor genotoxic impurities (e.g., alkyl halides) per ICH M7 guidelines using LC-MS/MS .

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